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The table below summarizes the key efficacy and clinical data for Lurtotecan and its liposomal formulation.

Property Free Lurtotecan Liposomal Lurtotecan (OSI-211 / NX 211)

Drug Class Water-soluble, semisynthetic
camptothecin analog

(topoisomerase I inhibitor) [1]
[2]

Liposomal formulation of Lurtotecan [3] [4]

Preclinical
Efficacy

3-5 times more potent than
topotecan in vitro [2]

Superior antitumor activity and increased
therapeutic index (3 to 14-fold greater)

compared to free lurtotecan and topotecan in
xenograft models [1] [2] [4]

Clinical Response N/A Ovarian Cancer (Phase II): 15.4% response
rate (6/39 pts) on days 1,2,3 schedule [5].

Leukemia (Phase I): 78% (14/18 pts) achieved
transient bone marrow aplasia [3]

Key PK
Improvement

N/A 1500-fold increase in plasma AUC; 40-fold
higher tumor concentration in mice [1] [4]

Dose-Limiting
Toxicities (DLT)

Neutropenia,
thrombocytopenia [2]

Mucositis, diarrhea, myelosuppression
(neutropenia) [3] [5]
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Property Free Lurtotecan Liposomal Lurtotecan (OSI-211 / NX 211)

Maximum
Tolerated Dose
(MTD)

Varied by schedule [6] 3.7 mg/m²/day (x3 days) for leukemia [3]; 1.8
mg/m²/day (x3 days) for solid tumors [5]

Developmental
Status

Clinical development halted [1] Clinical development halted after Phase II [1] [7]

Detailed Experimental Data and Protocols

The efficacy data in the table above comes from specific preclinical and clinical studies. Here is a detailed

look at the methodologies used.

Preclinical Studies (NX 211)

The superior efficacy of the liposomal formulation was established through the following experiments [4]:

Objective: To compare the antitumor efficacy, pharmacokinetics, and biodistribution of NX 211 with
free lurtotecan.

Experimental Models: Used nude mice and mice bearing KB (nasopharynx) or ES-2 (ovarian) human
tumor xenografts.

Dosing: A single intravenous dose or repeated doses of NX 211, free lurtotecan, or topotecan were
administered. Efficacy was measured by tumor growth inhibition and log10 cell kill.

Pharmacokinetic Analysis: Plasma levels of the drugs were measured after administration. NX 211
showed a significantly prolonged plasma residence time and a drastically reduced volume of

distribution.
Biodistribution: Twenty-four hours after administration of radiolabeled compounds to ES-2 tumor-

bearing mice, tumors and tissues were analyzed. The tumors of NX 211-treated mice had a 40-fold
increase in radiolabeled compound compared to mice treated with free lurtotecan.

Clinical Trial in Ovarian Cancer (Phase II)

A randomized Phase II trial directly compared two schedules of liposomal lurtotecan (OSI-211) in patients

with relapsed ovarian cancer [5]:
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Objective: To identify the more promising intravenous schedule for further study.

Patient Population: 80 eligible women with relapsed, measurable epithelial ovarian, fallopian, or
primary peritoneal cancer after one or two prior chemotherapy regimens.

Dosing Regimens:
Arm A: OSI-211 at 1.8 mg/m² via 30-minute IV infusion on days 1, 2, and 3, every 3 weeks.

Arm B: OSI-211 at 2.4 mg/m² via 30-minute IV infusion on days 1 and 8, every 3 weeks.
Primary Outcome: Objective response rate as confirmed by independent radiologic review.

Mechanism of Action

Lurtotecan, like other camptothecin-derived drugs, is a topoisomerase I (Topo I) inhibitor [7]. The

following diagram illustrates how it exerts its cytotoxic effect.
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Why Was Lurtotecan's Development Halted?

Despite promising efficacy signals, particularly for the liposomal form, the clinical development of

Lurtotecan was ultimately halted. The search results indicate this decision was primarily based on business

and strategic "Return on Investment" (ROI) considerations rather than a lack of biological activity [1].

At the time, it faced a competitive landscape with other established drugs like Doxil, and the projected

commercial returns did not justify the costs of advancing to large-scale Phase III trials [1].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Lurtotecan - an overview [sciencedirect.com]

2. Lurtotecan - an overview [sciencedirect.com]

3. Phase I and pharmacokinetic study of a low-clearance, ... [pubmed.ncbi.nlm.nih.gov]

4. a low-clearance liposomal formulation of lurtotecan [pubmed.ncbi.nlm.nih.gov]

5. Randomized trial of two intravenous schedules of the ... [pubmed.ncbi.nlm.nih.gov]

6. Population Pharmacokinetic and Dynamic Analysis of the ... [link.springer.com]

7. Current Role of Topoisomerase I Inhibitors for the ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Lurtotecan Efficacy and Clinical Trial Data]. Smolecule, [2026].

[Online PDF]. Available at: [https://www.smolecule.com/products/b548630#lurtotecan-efficacy-

comparison]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 6 Tech Support

https://www.smolecule.com/products/s548630?utm_src=pdf-custom-synthesis
https://www.sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical-science/lurtotecan
https://www.sciencedirect.com/topics/medicine-and-dentistry/lurtotecan
https://pubmed.ncbi.nlm.nih.gov/15042679/
https://pubmed.ncbi.nlm.nih.gov/10914740/
https://pubmed.ncbi.nlm.nih.gov/15699482/
https://link.springer.com/article/10.1023/A:1014454821885
https://pmc.ncbi.nlm.nih.gov/articles/PMC10860894/
https://www.smolecule.com/products/b548630#lurtotecan-efficacy-comparison
https://www.smolecule.com/products/b548630#lurtotecan-efficacy-comparison
https://www.smolecule.com/products/b548630#lurtotecan-efficacy-comparison
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s548630?utm_src=pdf-bulk
https://www.smolecule.com/products/s548630?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United
States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 6 / 6 Tech Support

https://www.smolecule.com/products/s548630?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

